molecular formula C19H24N2O3 B2460648 N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide CAS No. 953167-99-2

N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2460648
CAS No.: 953167-99-2
M. Wt: 328.412
InChI Key: LVDSTOMNYRYYQJ-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a dimethylamino group attached to a phenethyl moiety, which is further connected to a methoxyphenoxy acetamide structure. Its unique chemical structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Phenethylamine Intermediate: The initial step involves the synthesis of 4-(dimethylamino)phenethylamine through the reaction of 4-nitrobenzaldehyde with dimethylamine, followed by reduction.

    Coupling with 3-Methoxyphenol: The phenethylamine intermediate is then reacted with 3-methoxyphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the phenoxy intermediate.

    Acetylation: The final step involves the acetylation of the phenoxy intermediate using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenoxy)acetamide: Similar structure with a different position of the methoxy group.

    N-(4-(dimethylamino)phenethyl)-2-(3-ethoxyphenoxy)acetamide: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

  • Dimethylamino group : Known for its ability to enhance solubility and biological activity.
  • Phenethyl moiety : Often associated with neurotransmitter activity.
  • Methoxyphenoxy group : Contributes to the compound's binding affinity and specificity.

This unique combination of functional groups suggests potential interactions with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The dimethylamino group may facilitate binding to neurotransmitter receptors, while the methoxyphenoxy moiety can enhance the compound's affinity for target sites.

Potential Targets

  • Monoamine Transporters : The compound may influence neurotransmitter levels by modulating the activity of transporters responsible for serotonin and norepinephrine uptake, similar to other compounds with structural similarities that target these pathways .
  • Cellular Signaling Pathways : By affecting receptor activity, it could alter downstream signaling cascades involved in mood regulation and cognitive functions.

Biological Activity and Therapeutic Applications

Research indicates that this compound shows promise in several therapeutic areas:

  • Antidepressant Activity : Given its potential interaction with monoamine transporters, this compound may exhibit antidepressant-like effects, similar to established SSRIs (Selective Serotonin Reuptake Inhibitors).
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis .
  • Anti-inflammatory Properties : There is emerging evidence that such compounds can modulate inflammatory pathways, potentially benefiting conditions like neuroinflammation.

Study 1: Neurotransmitter Modulation

A study explored the effects of this compound on serotonin transporter (SERT) activity in vitro. Results indicated a significant inhibition of SERT, leading to increased serotonin levels in neuronal cultures. This suggests a mechanism that could underlie antidepressant effects .

Study 2: Neuroprotection

Another research effort investigated the neuroprotective effects of similar compounds against glutamate-induced excitotoxicity in neuronal cell lines. The findings demonstrated that these compounds could significantly reduce cell death, highlighting their potential for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReferences
This compoundDimethylamino, MethoxyphenoxyAntidepressant-like, Neuroprotective
APP+ (Fluorescent Analog)Dimethylamino groupMonitors SERT activity
Other PhenethylaminesVariesVariable antidepressant effects

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-21(2)16-9-7-15(8-10-16)11-12-20-19(22)14-24-18-6-4-5-17(13-18)23-3/h4-10,13H,11-12,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDSTOMNYRYYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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